molecular formula C16H14ClFO3 B1393909 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160251-11-5

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1393909
CAS No.: 1160251-11-5
M. Wt: 308.73 g/mol
InChI Key: JSYROGMPZXMVDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 3-ethoxy-4-hydroxybenzoic acid with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the final product . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoyl derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride involves its ability to act as an electrophile in various chemical reactions. The chloride group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives and in the study of reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride
  • 3-Ethoxy-4-[(4-chlorobenzyl)oxy]benzoyl chloride
  • 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride

Uniqueness

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride is unique due to the presence of the fluorine atom, which imparts specific electronic properties to the molecule. This makes it particularly useful in the study of fluorine-containing compounds and their interactions in biological systems .

Properties

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-2-20-15-9-12(16(17)19)5-8-14(15)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYROGMPZXMVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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